Isoquinoline, 1,2,3,4-tetrahydro-2-tetradecyl-
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Overview
Description
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound features a long tetradecyl chain attached to the nitrogen atom of the tetrahydroisoquinoline ring, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline typically involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a tetradecyl halide. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The long alkyl chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Tetradecyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tetradecyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The long alkyl chain can enhance its lipophilicity, allowing it to interact with cell membranes and potentially disrupt cellular processes. The tetrahydroisoquinoline core can interact with various enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the long alkyl chain.
2-Decyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a shorter decyl chain.
2-Hexadecyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a longer hexadecyl chain.
Uniqueness
The tetradecyl chain provides a balance between hydrophobicity and molecular size, making it suitable for various research and industrial applications .
Properties
CAS No. |
96409-31-3 |
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Molecular Formula |
C23H39N |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
2-tetradecyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H39N/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-24-20-18-22-16-13-14-17-23(22)21-24/h13-14,16-17H,2-12,15,18-21H2,1H3 |
InChI Key |
JSRKNMPJKCMOKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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